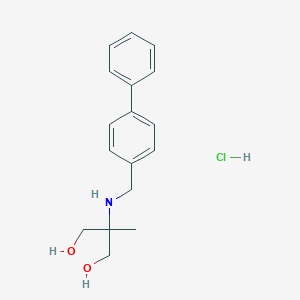![molecular formula C42H52N8O8 B145591 (2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide CAS No. 136314-94-8](/img/structure/B145591.png)
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide is a cyclic peptide composed of phenylalanine, proline, and glycine residues. Cyclic peptides are known for their stability and unique biological activities, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the linear peptide, cyclization is achieved through the formation of a peptide bond between the terminal amino and carboxyl groups. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of cyclic peptides like cyclo(phe-pro-gly-pro)2 often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes may also incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can modify the side chains of the amino acids, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while substitution reactions can introduce various functional groups to the peptide.
Applications De Recherche Scientifique
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of cyclo(phe-pro-gly-pro)2 involves its interaction with specific molecular targets and pathways. The cyclic structure enhances its stability and allows it to interact with biological membranes and proteins more effectively. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can be compared with other cyclic peptides such as:
Cyclo(phe-pro): Known for its role as a signaling molecule and virulence factor in certain bacteria.
Cyclo(gly-pro): Exhibits neuroprotective and memory-enhancing properties.
Cyclo(phe-gly): Demonstrates antimicrobial and anticancer activities.
The uniqueness of cyclo(phe-pro-gly-pro)2 lies in its specific amino acid composition and cyclic structure, which confer distinct biological activities and stability.
Propriétés
Numéro CAS |
136314-94-8 |
|---|---|
Formule moléculaire |
C42H52N8O8 |
Poids moléculaire |
796.9 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C42H52N8O8/c43-25-36(52)48-20-8-17-34(48)39(55)46-32(24-29-13-5-2-6-14-29)42(58)50-22-10-16-33(50)38(54)44-26-37(53)49-21-9-18-35(49)40(56)45-31(23-28-11-3-1-4-12-28)41(57)47-19-7-15-30(47)27-51/h1-6,10-14,22,27,30-35H,7-9,15-21,23-26,43H2,(H,44,54)(H,45,56)(H,46,55)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
IKHNEMCWNPHENE-LBBUGJAGSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CC=CN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)CN)C=O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
| 136314-94-8 | |
Synonymes |
cyclo(Phe-Pro-Gly-Pro)2 cyclo(phenylalanyl-prolyl-glycyl-prolyl)2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]](/img/structure/B145518.png)



![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)





